N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Description
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 5-chlorothiophene moiety and a 5-phenyl-1,2-oxazole carboxamide group. This structure combines electron-withdrawing (chlorothiophene) and aromatic (phenyl) substituents, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN4O3S/c17-13-7-6-12(25-13)15-19-20-16(23-15)18-14(22)10-8-11(24-21-10)9-4-2-1-3-5-9/h1-8H,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYTZJWCIHRZAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide involves multiple steps, starting from readily available starting materials. One common route includes the preparation of 5-chlorothiophene-2-carboxylic acid, which is then subjected to cyclization reactions to form the oxadiazole and isoxazole rings. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing reaction conditions to achieve scalability and cost-effectiveness. Techniques such as phase-transfer catalysis and continuous flow synthesis are employed to enhance reaction efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and isoxazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while reduction of the oxadiazole ring produces amines .
Scientific Research Applications
Antimicrobial Applications
One of the primary applications of this compound is its antimicrobial activity . Research has demonstrated that it exhibits potent effects against various bacterial strains, particularly resistant pathogens.
Case Studies
- Study on Neisseria gonorrhoeae : The compound was shown to inhibit specific enzymes required for bacterial growth, demonstrating effectiveness against resistant strains.
- Broader Antimicrobial Spectrum : Other studies have indicated activity against various Gram-positive and Gram-negative bacteria, suggesting potential for broader antimicrobial applications .
Anticancer Applications
The compound also shows promise as an anticancer agent , with several studies evaluating its efficacy against various cancer cell lines.
Research indicates that N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide can induce apoptosis in cancer cells by modulating key signaling pathways. This activity is often linked to the presence of electron-withdrawing groups in its structure, enhancing its biological potency.
Case Studies
- Evaluation Against Cancer Cell Lines : In vitro studies have demonstrated significant antiproliferative effects against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines with IC50 values indicating high potency .
- Mechanistic Insights : Flow cytometry analyses revealed that the compound triggers apoptosis via increased caspase activity, suggesting it could be developed further as an anticancer therapeutic .
Antimalarial Applications
Emerging research suggests that this compound may also possess antimalarial properties .
Summary of Findings
Mechanism of Action
The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Structure : Features a 1,2-oxazole ring substituted at position 4 with a carboxamide group, linked to a 5-chloro-2-methylphenyl and a 2-chlorophenyl group.
- Key Differences :
- The oxazole substituent is at position 4 (vs. position 3 in the target compound).
- Contains dual chloro substituents and a methyl group, enhancing lipophilicity (logP ~3.5 estimated) compared to the target’s phenyl and chlorothiophene groups.
- Molecular Weight: 391.26 g/mol (vs. ~414.83 g/mol for the target, assuming similar substituents) .
- Implications: The methyl group may improve metabolic stability but reduce solubility.
N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide
- Structure : Combines a 1,2,4-oxadiazole ring (vs. 1,3,4-oxadiazole in the target) with a thiazole and methoxyphenyl group.
- Key Differences :
- Oxadiazole isomerism (1,2,4 vs. 1,3,4) alters electronic distribution and hydrogen-bonding capacity.
- Methoxyphenyl substituent introduces electron-donating effects (vs. electron-withdrawing chlorothiophene in the target).
- Molecular Weight: 500.94 g/mol (higher than the target due to the thiazole and methoxy groups) .
- Implications : The methoxy group may enhance solubility but reduce membrane permeability. Thiazole rings often contribute to metal-binding activity, which is absent in the target’s structure.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Structure : A pyrazole derivative with trifluoromethyl, chlorophenylsulfanyl, and aldehyde groups.
- Key Differences :
- Implications : The aldehyde group introduces reactivity (e.g., Schiff base formation), which is absent in the target compound.
Data Table: Comparative Analysis of Key Properties
*Estimated based on structural similarity.
Research Findings and Implications
- Electron Effects : The target’s chlorothiophene and oxadiazole groups likely enhance electron-deficient character, improving interaction with electron-rich biological targets (e.g., kinases) compared to methoxy-containing analogs .
- Solubility vs. Permeability : Methyl and chloro substituents in ’s compound suggest higher logP (~3.5) than the target, which may limit aqueous solubility but improve membrane penetration .
Biological Activity
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : This is achieved through the cyclization of appropriate hydrazides with carboxylic acids under acidic or basic conditions.
- Introduction of the Chlorothiophene Moiety : The oxadiazole intermediate reacts with 5-chlorothiophene-2-carboxylic acid or its derivatives.
- Attachment of the Phenyl Group : Finally, the chlorothiophene-oxadiazole intermediate is coupled with phenyl carboxamide derivatives using coupling agents like triethylamine.
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity. In vitro studies indicate that it effectively inhibits the growth of various bacterial strains and fungi. For instance, it has shown significant inhibitory effects against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. It has been tested against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results indicate that the compound induces apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as ERK and JNK. Notably, it has been observed to increase the expression of pro-apoptotic proteins like caspases while decreasing anti-apoptotic factors like Bcl-2 .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-induced inflammation in macrophages, it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential utility in treating inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and inflammation.
- Receptor Modulation : It can modulate receptor activity related to apoptosis and inflammation.
- Signal Transduction Pathways : The compound influences various signaling pathways that are crucial for cell survival and apoptosis .
Case Studies
Several studies have reported on the biological activities of this compound:
- Study on Anticancer Activity : A recent study evaluated its effects on A549 cells and found that treatment with 50 µM concentration led to a 70% reduction in cell viability after 48 hours. Mechanistic studies revealed activation of caspase pathways indicative of apoptosis .
- Antimicrobial Testing : In another study, the compound was tested against a panel of bacteria and fungi, showing an MIC (Minimum Inhibitory Concentration) value as low as 10 µg/mL against E. coli and S. aureus .
Q & A
Q. What are the standard synthetic protocols for preparing N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide?
- Methodological Answer : The synthesis typically involves sequential heterocyclic ring formation and coupling reactions. Key steps include:
- Step 1 : Preparation of the 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazole core via cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) .
- Step 2 : Coupling the oxadiazole intermediate with 5-phenyl-1,2-oxazole-3-carboxylic acid using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous DMF at 0–25°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from DMSO/water mixtures .
- Yield Optimization : Control of reaction time, stoichiometry, and solvent polarity is critical. Typical yields range from 45–65% .
Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm heterocyclic protons (e.g., oxadiazole C-H at δ 8.2–8.5 ppm, oxazole C-H at δ 6.8–7.1 ppm) and aromatic systems .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-N stretch at ~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns .
- X-ray Crystallography (if available): Resolve planar heterocyclic fragments and dihedral angles between rings .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Anticancer Activity : MTT assay against standard cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial Screening : Disk diffusion or microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR inhibition at 10 µM concentration) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent Selection : Replace DMF with acetonitrile or THF to reduce side reactions .
- Catalysis : Use ultrasound-assisted synthesis (40 kHz, 50°C) to enhance reaction rates by 20–30% .
- Workflow Table :
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| Solvent | DMF | Acetonitrile |
| Temperature | 25°C | 50°C (reflux) |
| Reaction Time | 24 hours | 8 hours |
| Yield | 55% | 72% |
- Validation : Monitor by TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) and HPLC (C18 column, retention time ~6.2 min) .
Q. How do structural modifications (e.g., substituent variations) affect bioactivity?
- Methodological Answer :
- Comparative SAR Study :
- Replace the 5-chlorothiophene with 5-bromo (synthesized via Ullmann coupling) to enhance lipophilicity and cytotoxicity .
- Substitute phenyl with pyridyl to improve solubility and target selectivity .
- Data Contradiction Analysis :
- Example : A 2023 study reported conflicting IC₅₀ values (12 µM vs. 28 µM) for EGFR inhibition. Resolution involved:
- Repeating assays under standardized conditions (ATP concentration, incubation time).
- Validating via Western blot to confirm target engagement .
Q. What advanced techniques resolve discrepancies in bioactivity data across studies?
- Methodological Answer :
- Orthogonal Assays : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target binding .
- Metabolomic Profiling : Use LC-MS to identify off-target metabolites (e.g., glutathione adducts) that may interfere with activity .
- Docking Simulations : Perform molecular docking (AutoDock Vina) to predict binding modes and explain potency variations (e.g., ∆G = -9.2 kcal/mol for top pose) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
